![molecular formula C12H14N4 B3027712 N-[(3R)-吡咯烷-3-基]喹唑啉-4-胺 CAS No. 1365936-68-0](/img/structure/B3027712.png)

N-[(3R)-吡咯烷-3-基]喹唑啉-4-胺

描述

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the quinazoline derivatives discussed in these papers offer insights into the potential characteristics and applications of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine. For instance, phenylquinazoline derivatives have been shown to be potent inhibitors of Kv 1.5 ion channels, with selectivity over other channels such as hERG, and have demonstrated efficacy in preclinical cardiac models . Similarly, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of casein kinase 1δ/ε, with potential applications in neurodegenerative disorders and cancer .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the quinazoline core followed by functionalization at various positions to achieve the desired biological activity. The papers do not provide specific details on the synthesis of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine, but they do describe the synthesis of related compounds. For example, the synthesis of phenylquinazoline inhibitors involved optimizing the quinazoline core for potency and selectivity . Similarly, the synthesis of N-(1H-pyrazol-3-yl)quinazolin-4-amines required careful design and biological evaluation to achieve selective kinase inhibition . These methods could potentially be adapted for the synthesis of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine.

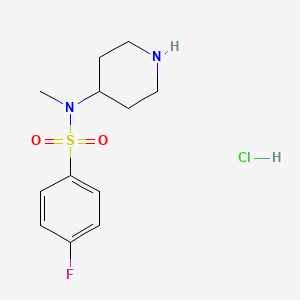

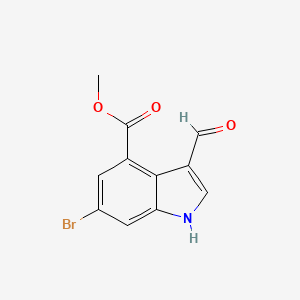

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is critical for their biological activity. The papers discuss the importance of specific substituents and their positions on the quinazoline core. For instance, the phenyl group in phenylquinazoline inhibitors is crucial for Kv 1.5 potency , while the pyrazolyl group in N-(1H-pyrazol-3-yl)quinazolin-4-amines is important for casein kinase inhibition . Docking studies have revealed key interactions with amino acids in the ATP binding site of the target kinases . These findings suggest that the molecular structure of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine would also be important for its biological activity, with the pyrrolidinyl group likely playing a significant role.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The papers do not detail specific reactions for N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine, but they do mention the reactivity of similar compounds. For example, the coordination properties of N,N-Di(pyridin-2-yl)quinolin-6-amine with different metal cations have been studied, indicating the potential for forming metal complexes . This suggests that N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine could also participate in coordination chemistry, depending on the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structures. While the papers do not provide specific data on N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine, they do report on the properties of related compounds. For instance, the fluorescence and UV-vis spectroscopy methods were used to study the complex formation of a quinazoline derivative with various metal cations . The antiproliferative activities of quinazoline derivatives against cancer cell lines have also been assessed, indicating their potential therapeutic applications . These studies imply that N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine would have distinct physical and chemical properties that could be explored for various applications.

科学研究应用

抗炎应用

- 用于炎症的CCR4拮抗剂:N-[(3R)-吡咯烷-3-基]喹唑啉-4-胺衍生物已被研究为有效的CCR4拮抗剂。一种化合物,通过用3-(羟甲基)哌啶取代吡咯烷部分,证明了对人/小鼠趋化性的强抑制作用,并在急性皮炎的小鼠模型中显示出抗炎活性(Yokoyama等人,2009)。

抗疟疾活性

- 抗疟疾药物先导:N-[(3R)-吡咯烷-3-基]喹唑啉-4-胺的一个变体SSJ-717被确定为一种有效的抗疟疾药物先导。这一发现是合成各种6,7-二甲氧基喹唑啉-2,4-二胺并评估其抗疟疾活性的项目的一部分(Mizukawa等人,2021)。

抗癌应用

- 双靶点抗癌剂:对结构上类似于N-[(3R)-吡咯烷-3-基]喹唑啉-4-胺的2-芳基-6-取代喹唑啉酮的研究揭示了它们作为双靶点抗癌剂的潜力。这些化合物对微管蛋白聚合和EGFR信号传导表现出抑制作用,表明它们在癌症治疗中的潜力(Hour等人,2013)。

药代动力学研究

- EGFR抑制剂的药代动力学特征:对ZCJ14(一种含有吡咯烷-1-基-甲基部分的新型EGFR抑制剂)的药代动力学研究揭示了其良好的药代动力学特征和作为抗癌剂的潜力(Zuo等人,2020)。

合成方法

- 新型合成方法:还对N-[(3R)-吡咯烷-3-基]喹唑啉-4-胺和相关化合物的合成进行了研究。已经开发了创新的合成方法,例如在催化剂和无溶剂条件下一步合成喹唑啉-4(3H)-酮(Kumar等人,2015)。

作用机制

Target of Action

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine, also known as ®-N-(Pyrrolidin-3-yl)quinazolin-4-amine, is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit a broad spectrum of antimicrobial activities . Specifically, this compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which are major components of the matrix binding biofilm components together . It also impedes the twitching motility of Pseudomonas cells, a trait that augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The compound affects the quorum sensing system of Pseudomonas aeruginosa, a key biochemical pathway involved in biofilm formation . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are protective structures that enhance their survival and resistance to antimicrobial agents .

Pharmacokinetics

The compound’s ability to inhibit biofilm formation at sub-mics suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the inhibition of biofilm formation, decreased cell surface hydrophobicity, curtailed exopolysaccharide production, and impeded twitching motility . These effects compromise the bacteria’s ability to adhere to surfaces, form protective biofilms, and invade host tissues . As a result, the compound exhibits broad-spectrum antimicrobial activity and holds promise for the development of new anti-biofilm and quorum quenching agents .

Action Environment

The action of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is likely influenced by environmental factors such as the presence of other microbial species, the physical and chemical properties of the environment, and the presence of biofilm-inducing conditions . .

安全和危害

未来方向

Quinazoline derivatives have been the focus of many research studies due to their diverse pharmacological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

属性

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTBSEBCNFXKGC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269524 | |

| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365936-68-0 | |

| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365936-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)